molecular formula C23H26N4O8 B2378995 2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate CAS No. 1351631-23-6

2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate

Cat. No.: B2378995
CAS No.: 1351631-23-6
M. Wt: 486.481
InChI Key: AYRFCYXATZLTHR-UHFFFAOYSA-N
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Description

2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole core linked to a benzylpiperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring. The benzylpiperazine moiety is then introduced through a nucleophilic substitution reaction, where the benzimidazole is reacted with benzylpiperazine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzimidazole or piperazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate lies in its specific combination of the benzimidazole and benzylpiperazine structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential therapeutic effects.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-1H-benzimidazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4.2C2H2O4/c1-2-6-16(7-3-1)14-22-10-12-23(13-11-22)15-19-20-17-8-4-5-9-18(17)21-19;2*3-1(4)2(5)6/h1-9H,10-15H2,(H,20,21);2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRFCYXATZLTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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